Albendazole-d3

Description

The exact mass of the compound Albendazole D3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

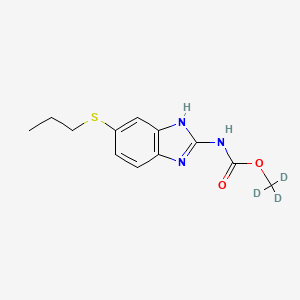

trideuteriomethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHWSAZORRCQMX-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016410 | |

| Record name | Albendazole-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353867-92-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353867-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1353867-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Route for Deuterated Albendazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis route for deuterated Albendazole (specifically, Albendazole-d3), a valuable internal standard for pharmacokinetic and metabolic studies. The synthesis is a two-step process commencing with the hydrolysis of commercially available Albendazole, followed by the introduction of the deuterium label via acylation with deuterated methyl chloroformate. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of deuterated Albendazole (this compound) is achieved through a straightforward two-step process. The first step involves the hydrolysis of the carbamate functional group of Albendazole to yield 5-(propylthio)-1H-benzo[d]imidazol-2-amine. The second step is the acylation of this intermediate with deuterated methyl chloroformate (methyl-d3 chloroformate) to introduce the trideuteromethyl carbamate moiety, affording the final deuterated product.

Caption: Overall synthetic route for deuterated Albendazole.

Experimental Protocols

Step 1: Hydrolysis of Albendazole

This procedure details the hydrolysis of Albendazole to produce the key intermediate, 5-(propylthio)-1H-benzo[d]imidazol-2-amine.[1]

Materials:

-

Albendazole

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Round bottom flask

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

To a 500 ml round bottom flask, add Albendazole (8.0 g, 30.2 mmol), sodium hydroxide (1.8 g, 45.0 mmol), methanol (250 ml), and water (50 ml).

-

Heat the reaction mixture under reflux for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting aqueous solution contains the sodium salt of the intermediate. This can be used directly in the next step or neutralized to isolate the free amine.

Caption: Experimental workflow for the hydrolysis of Albendazole.

Step 2: Acylation with Deuterated Methyl Chloroformate

This procedure describes the formation of deuterated Albendazole by reacting the intermediate from Step 1 with methyl-d3-chloroformate.[1]

Materials:

-

Aqueous solution of 5-(propylthio)-1H-benzo[d]imidazol-2-amine sodium salt (from Step 1)

-

Methyl-d3-chloroformate

-

Round bottom flask

-

Reflux condenser

-

Filtration apparatus

-

Dichloromethane (for washing)

-

Methanol (for washing)

Procedure:

-

To the aqueous solution of the intermediate from the previous step, add methyl-d3-chloroformate.

-

Heat the reaction mixture under reflux for 12 hours. Monitor the reaction by LC-MS to confirm the disappearance of the intermediate.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by filtration.

-

Wash the collected solid sequentially with water, dichloromethane, and methanol.

-

Dry the product to obtain deuterated Albendazole.

Caption: Experimental workflow for the acylation step.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of deuterated Albendazole.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Temperature | Time (hours) | Yield (%) | Reference |

| 1 | Hydrolysis | NaOH, MeOH/H₂O | Reflux | 16 | ~55* | [1] |

| 2 | Acylation | Methyl-d3-chloroformate | Reflux | 12 | 79.2 | [1] |

| Overall | - | - | - | - | ~43.6 | Calculated |

*Note: The Chinese patent CN114380750B mentions a total yield of 74.8% for the two-step process, suggesting that the hydrolysis yield in that specific instance may have been higher than the 55% reported in other literature.[1]

Table 2: Physicochemical Properties of Deuterated Albendazole (this compound)

| Property | Value | Reference |

| Chemical Name | Trideuteriomethyl N-(5-propylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

| Molecular Formula | C₁₂H₁₂D₃N₃O₂S | |

| Molecular Weight | 268.35 g/mol | |

| CAS Number | 1353867-92-1 | |

| Appearance | Off-white Powder | |

| Melting Point | 215.5-216.0°C |

Characterization Data

Characterization of the final product is crucial to confirm its identity and isotopic purity. The following are expected analytical data for deuterated Albendazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Albendazole, with the key difference being the absence of the singlet corresponding to the methyl carbamate protons (O-CH₃). The spectrum of unlabeled Albendazole typically shows signals for the propyl group protons, the aromatic protons of the benzimidazole ring, and the carbamate and imidazole NH protons.

-

¹³C NMR: The ¹³C NMR spectrum of this compound will also be nearly identical to that of the unlabeled compound. The carbon of the deuterated methyl group will exhibit a multiplet due to coupling with deuterium and may have a slightly different chemical shift. The other carbon signals of the benzimidazole and propyl groups should remain unchanged.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium.

-

Expected Molecular Ion Peak: The mass spectrum of deuterated Albendazole should show a molecular ion peak ([M+H]⁺) at m/z 269.0, which is three mass units higher than that of unlabeled Albendazole (m/z 266.1). This mass shift directly corresponds to the replacement of three protons with three deuterium atoms in the methyl carbamate group. The isotopic distribution pattern will also be characteristic of a D3-labeled compound.

References

Physicochemical Properties of Albendazole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Albendazole-d3, a deuterated isotopologue of the broad-spectrum anthelmintic drug Albendazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical method development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. For comparative purposes, data for the non-labeled Albendazole are also included where available.

| Property | This compound | Albendazole |

| Molecular Formula | C₁₂H₁₂D₃N₃O₂S[1] | C₁₂H₁₅N₃O₂S[2] |

| Molecular Weight | 268.35 g/mol [1][3] | 265.33 g/mol [2] |

| Appearance | Off-white Powder | Colorless crystals |

| Melting Point | 215.5-216.0°C | 208-210°C |

| Solubility | DMSO: 20 mg/mL (with sonication)H₂O: 0.67 mg/mL (with sonication) | Practically insoluble in water. Insoluble in water (reported values vary, e.g., 0.75 mg/L at 20.9°C). |

| pKa | Not explicitly reported for d3; expected to be similar to Albendazole. | 10.26 and 2.80 |

| LogP | 2.9 (Computed) | 2.9 (Computed) |

| CAS Number | 1353867-92-1 | 54965-21-8 |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols that are typically employed for the evaluation of compounds like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.

-

Addition of Compound: Add an excess amount of this compound to a sealed flask or vial containing a known volume of the prepared medium. Ensure that undissolved solid remains visible.

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the necessary equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: The experiment should be performed in triplicate for each pH condition to ensure the reliability of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration (e.g., 1 mM).

-

Titration Setup: Calibrate a pH meter using standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.

-

Ionic Strength: Maintain a constant ionic strength throughout the titration by using an electrolyte solution like 0.15 M KCl.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol to ensure mutual miscibility at equilibrium.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the second phase to a sealed container.

-

Equilibration: Shake the container for a sufficient period to allow for complete partitioning and equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure a clear separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of this compound using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is then calculated as log₁₀(P).

Mandatory Visualizations

Synthesis Workflow of this compound

The synthesis of this compound can be inferred from the established synthesis of Albendazole, with the key difference being the use of a deuterated methylating agent. The following diagram illustrates a logical workflow for this synthesis.

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the aqueous solubility of this compound using the shake-flask method.

Caption: Shake-flask method workflow for solubility determination.

References

Albendazole-d3 certificate of analysis

An In-Depth Technical Guide to the Certificate of Analysis for Albendazole-d3

Introduction

This compound is the deuterated analog of Albendazole, a broad-spectrum anthelmintic agent. The incorporation of deuterium isotopes provides a stable, heavier mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical and pharmacokinetic studies. A Certificate of Analysis (CoA) is a critical quality assurance document that accompanies a specific batch of this compound. It provides a comprehensive summary of the analytical tests performed to confirm its identity, purity, and quality, ensuring its suitability for research and drug development applications. This guide offers a detailed overview of the typical data and experimental protocols presented in a CoA for this compound.

Data Presentation: Analytical Summary

The following tables summarize the quantitative data typically found on a Certificate of Analysis for this compound. These values represent the results of rigorous quality control testing for a specific production lot.

Table 1: Identity and Purity

| Test | Method | Specification | Result |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |

| Chemical Identity | ¹H-NMR | Conforms to Structure | Conforms |

| Mass Identity (MS) | Mass Spectrometry (ESI+) | Conforms to Structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterated Forms | 99.6% |

| Deuterium Incorporation | Mass Spectrometry | ≥ 95% d3 | 98.2% |

Table 2: Physicochemical Properties

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | White to Off-White Solid | Off-White Solid |

| Melting Point | Melting Point Apparatus | 205-211 °C | 208 °C |

| Solubility | Solvent Addition | Soluble in DMSO | Soluble |

| Residual Solvents | Gas Chromatography (GC-HS) | Conforms to ICH Q3C | Conforms |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the this compound compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., DMSO or Acetonitrile) and injected into the HPLC system. The retention time of the main peak is recorded. Purity is calculated based on the area of the main peak relative to the total area of all peaks detected in the chromatogram.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight and isotopic distribution of this compound.

-

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

-

Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected [M+H]⁺ ion would be approximately 269.11, which is 3 Da higher than unlabeled Albendazole. The isotopic distribution is analyzed to confirm the incorporation of three deuterium atoms and to determine the percentage of d0, d1, d2, and d3 species.

-

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

-

Method:

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting ¹H-NMR spectrum is analyzed for chemical shifts, peak integrations, and coupling patterns. The absence of a signal at the site of deuterium incorporation and the overall pattern are compared to the known spectrum of unlabeled Albendazole to confirm the structure.

-

Visualizations

Workflow for Certificate of Analysis Generation

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Albendazole-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Albendazole-d3, a deuterated isotopologue of the broad-spectrum anthelmintic drug, Albendazole. Understanding the fragmentation pattern of deuterated standards is paramount for their use as internal standards in quantitative bioanalytical assays, ensuring accuracy and reliability in pharmacokinetic and metabolic studies. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, and provides detailed experimental protocols.

Core Fragmentation Pathway of this compound

Under positive ion electrospray ionization (ESI+) conditions, this compound readily forms a protonated precursor ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 269.1. Upon collision-induced dissociation (CID), this precursor ion undergoes characteristic fragmentation, primarily through the neutral loss of deuterated methanol (CD₃OH). This primary fragmentation step is crucial for the development of sensitive and specific multiple reaction monitoring (MRM) methods.

A key fragmentation pathway involves the loss of the deuterated methoxycarbonyl group, leading to the formation of a stable product ion. A secondary, less predominant fragmentation can also be observed, which further aids in the structural confirmation of the analyte.

Quantitative Fragmentation Data

The mass spectrometric behavior of this compound is characterized by specific precursor and product ions, the quantitative details of which are summarized below. This data is essential for setting up and optimizing a mass spectrometer for the analysis of this compound.

| Parameter | Value | Description |

| Precursor Ion (Q1) | 269.1 m/z | The protonated molecule of this compound, [M+H]⁺. |

| Primary Product Ion (Q3) | 234.1 m/z | The major fragment ion resulting from the neutral loss of deuterated methanol (CD₃OH).[1] |

| Secondary Product Ion (Q3) | 191.1 m/z | A qualifier ion corresponding to the further fragmentation of the benzimidazole core. |

| Collision Energy (CE) | ~27 eV | Typical collision energy to induce the primary fragmentation.[1] |

Visualizing the Fragmentation Pathway

The fragmentation of this compound can be visualized as a logical flow from the parent ion to its characteristic product ions. The following diagram, generated using the DOT language, illustrates this process.

References

Isotopic Enrichment of Albendazole-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Albendazole-d3, a critical internal standard for the bioanalysis of the broad-spectrum anthelmintic drug, Albendazole. This document details the synthesis, characterization, and application of this compound, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and drug metabolism studies.

Introduction to Isotopic Labeling and Albendazole

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a powerful technique in pharmaceutical research and development. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably its mass, without significantly affecting its chemical reactivity. This mass difference is readily detectable by mass spectrometry, making isotopically labeled compounds ideal internal standards for quantitative analysis.

Albendazole is a benzimidazole carbamate with potent anthelmintic activity against a wide range of parasitic worms.[1][2] Its efficacy is dependent on its metabolism to the active sulfoxide metabolite. Accurate quantification of Albendazole and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This compound, with three deuterium atoms on the methyl group of the carbamate moiety, serves as an ideal internal standard for these analytical assays due to its chemical similarity to the parent drug and its distinct mass signature.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available Albendazole. The general strategy involves the hydrolysis of the methyl carbamate group, followed by the introduction of a deuterated methyl group.

A patented method describes the synthesis of deuterated Albendazole by first hydrolyzing the methyl formate group on the 2-amino position of Albendazole under alkaline conditions. Subsequently, a deuterated methyl formate group is attached to the 2-amino position.[4]

Synthetic Pathway

The synthetic pathway for this compound is illustrated below.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the described synthetic strategy.

Step 1: Hydrolysis of Albendazole

-

In a round-bottom flask, suspend Albendazole in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., ethanol or dioxane).

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to precipitate the 2-amino-5-(propylthio)-1H-benzimidazole intermediate.

-

Filter the precipitate, wash with water, and dry under vacuum.

Step 2: Carbamoylation with Deuterated Methyl Chloroformate

-

Dissolve the dried 2-amino-5-(propylthio)-1H-benzimidazole intermediate in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of deuterated methyl chloroformate (CD₃OCOCl) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

Characterization and Isotopic Enrichment Analysis

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry

Mass spectrometry is the primary technique for confirming the incorporation of deuterium and determining the isotopic purity of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the molecular ion.

Table 1: Mass Spectrometric Data for Albendazole and this compound

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| Albendazole | 266.1 | 234.1 |

| This compound | 269.1 | 234.1 |

Data sourced from multiple studies.[5]

Isotopic Purity Assessment

The isotopic purity of this compound is a critical parameter, as the presence of unlabeled (d0) species can interfere with the quantification of the analyte. Isotopic distribution is typically determined by analyzing the full scan mass spectrum of the labeled compound.

Table 2: Representative Isotopic Distribution of a Synthesized Batch of this compound

| Isotopic Species | Relative Abundance (%) |

| d0 (Unlabeled) | 0.5 |

| d1 | 1.0 |

| d2 | 2.5 |

| d3 | 96.0 |

This is a representative table; actual values may vary between synthetic batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of this compound and the position of the deuterium labels. In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the carbamate group will be absent. In the ¹³C NMR spectrum, the signal for the deuterated methyl carbon will be observed as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Remarks |

| ¹H | Aromatic Protons | 7.1 - 7.5 | Complex multiplet |

| Propyl CH₂ | ~2.9 | Triplet | |

| Propyl CH₂ | ~1.6 | Sextet | |

| Propyl CH₃ | ~1.0 | Triplet | |

| Carbamate O-CH₃ | Absent | Signal disappears upon deuteration | |

| ¹³C | Aromatic Carbons | 110 - 150 | Multiple signals |

| C=O | ~155 | ||

| Propyl CH₂ | ~34 | ||

| Propyl CH₂ | ~23 | ||

| Propyl CH₃ | ~13 | ||

| Carbamate O-CD₃ | ~52 | Signal will be a multiplet and shifted upfield |

Chemical shifts are approximate and based on data for unlabeled Albendazole in DMSO-d6.

Application of this compound in Bioanalysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of Albendazole in biological samples.

Principle of Isotope Dilution Mass Spectrometry

IDMS is a highly accurate quantification technique. A known amount of the isotopically labeled internal standard (this compound) is added to the sample containing the unlabeled analyte (Albendazole) at the beginning of the sample preparation process. The analyte and the internal standard are then co-extracted, and because of their near-identical chemical properties, any sample loss during preparation affects both compounds equally. In the mass spectrometer, the analyte and the internal standard are distinguished by their mass difference. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte, which corrects for variations in sample recovery and matrix effects.

References

- 1. Methyl carbamate(598-55-0) 1H NMR spectrum [chemicalbook.com]

- 2. METHYL CHLOROFORMATE | Eurisotop [eurisotop.com]

- 3. scispace.com [scispace.com]

- 4. SYNTHESIS OF DEUTERIUM LABELLED METHYL CHLOROFORMATE | Tumanov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 5. This compound(1353867-92-1) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to Deuterium Labeling of Benzimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the deuterium labeling of benzimidazole compounds, a critical strategy in modern drug discovery and development. By strategically replacing hydrogen atoms with deuterium, researchers can modulate the metabolic fate of these compounds, leading to improved pharmacokinetic profiles and enhanced therapeutic potential. This guide details the core synthetic methodologies, presents key quantitative data, provides experimental protocols, and illustrates relevant biological pathways and workflows.

Introduction to Deuterium Labeling of Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including proton pump inhibitors (e.g., omeprazole, lansoprazole) and anthelmintics (e.g., albendazole, mebendazole). The metabolic stability of these compounds is a key determinant of their efficacy and safety.

Deuterium labeling, the substitution of a protium (¹H) atom with its stable, non-radioactive isotope deuterium (²H or D), can significantly alter the metabolic profile of a drug.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) where the cleavage of a C-D bond by metabolic enzymes, such as the cytochrome P450 (CYP450) family, is slower.[2] This can result in:

-

Reduced Metabolism: A slower rate of metabolic degradation.

-

Increased Half-life: Longer persistence of the drug in the body.

-

Enhanced Exposure: Higher overall drug concentrations.

-

Metabolic Shunting: Alteration of metabolic pathways, potentially reducing the formation of toxic metabolites.[3]

Synthetic Methodologies for Deuterium Labeling

Several methods are employed for the introduction of deuterium into benzimidazole compounds. The choice of method depends on the desired position of labeling, the stability of the substrate, and the required level of deuterium incorporation.

Hydrogen-Deuterium (H/D) Exchange Reactions

H/D exchange is a common and direct method for deuterium labeling. This can be achieved through various catalytic systems.

-

Palladium-Catalyzed H/D Exchange: Palladium on carbon (Pd/C) is a versatile catalyst for H/D exchange reactions, often using D₂O as the deuterium source.[4] These reactions can be performed under mild conditions and are applicable to a range of heterocyclic compounds.[5]

-

Iridium-Catalyzed H/D Exchange: Iridium complexes are highly effective catalysts for ortho-directed C-H activation and deuteration. This method allows for site-selective labeling of aromatic and heteroaromatic rings. For benzimidazoles, however, the presence of the imidazole nitrogen can sometimes suppress the catalytic activity of certain iridium complexes.

-

Microwave-Assisted H/D Exchange: Microwave irradiation can significantly accelerate H/D exchange reactions, often leading to high deuterium incorporation in short reaction times. This method is particularly useful for rapid screening of deuteration conditions.

Synthesis from Deuterated Precursors

An alternative approach involves the synthesis of the benzimidazole ring system from deuterated starting materials. This method provides precise control over the location of deuterium incorporation.

Quantitative Data on Deuterium Labeling

The efficiency of deuteration is assessed by the chemical yield of the reaction and the percentage of deuterium incorporation at the target site(s). The following tables summarize representative quantitative data for various deuteration methods.

| Method | Substrate | Catalyst | Deuterium Source | Conditions | Yield (%) | Deuterium Incorporation (%) | Reference |

| Palladium-Catalyzed H/D Exchange | 2-Substituted Benzimidazoles | Pd/C | D₂O | Varies | Good to Excellent | Not Specified | |

| Iridium-Catalyzed H/D Exchange | N-Heterocycles | [IrCl(COD)(IMes)] | CD₃OD/H₂ | NaOMe, RT | - | High | |

| Microwave-Assisted H/D Exchange | 1,2-dimethyl-5-nitroimidazole | None | D₂O/NaOD | 30 min | - | >98% at C4 and 2-methyl | |

| Flow Synthesis | Ibuprofen (example) | Electrochemical | D₂O | Ambient | 80-98 | 80-99 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and analysis of deuterium-labeled benzimidazole compounds.

General Protocol for Microwave-Assisted H/D Exchange

This protocol describes a general procedure for the deuteration of a benzimidazole derivative using microwave irradiation.

Materials:

-

Benzimidazole substrate

-

Deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD) in D₂O (optional, for base-catalyzed exchange)

-

Microwave reactor vials

-

Stir bar

Procedure:

-

Dissolve the benzimidazole substrate in D₂O in a microwave reactor vial containing a stir bar.

-

If base catalysis is required, add the NaOD/D₂O solution.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature and time (e.g., 150 °C for 30 minutes).

-

After cooling, quench the reaction with a suitable reagent (e.g., by adding H₂O or neutralizing with acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography or recrystallization.

-

Analyze the product by ¹H NMR, ²H NMR, and mass spectrometry to determine the percentage of deuterium incorporation.

General Protocol for LC-MS/MS Analysis of Deuterated Benzimidazoles and their Metabolites

This protocol outlines a general method for the quantitative analysis of a deuterated benzimidazole and its metabolites in a biological matrix.

Materials:

-

Deuterated benzimidazole and its non-deuterated counterpart

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Biological matrix (e.g., plasma, liver microsomes)

-

Acetonitrile or other suitable organic solvent

-

Formic acid or ammonium acetate for mobile phase modification

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Precipitate proteins from the biological matrix by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a suitable C18 reverse-phase HPLC column.

-

Elute the analytes using a gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

-

Signaling Pathways and Experimental Workflows (Graphviz Visualizations)

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the deuterium labeling of benzimidazole compounds.

Metabolic Pathways

Deuteration at specific sites can block or slow down metabolic pathways, leading to a phenomenon known as "metabolic shunting."

Caption: Metabolic pathway of omeprazole.

Caption: Metabolic pathway of albendazole.

Experimental Workflows

References

- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic comparison of two albendazole dosage regimens in patients with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

Albendazole-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Albendazole-d3, a deuterated isotopologue of the broad-spectrum anthelmintic agent, Albendazole. This document details its chemical properties, its primary application as an internal standard in bioanalytical methods, and the metabolic pathways of its parent compound.

Chemical Structure and Physicochemical Properties

This compound is a stable, isotopically labeled form of Albendazole where three hydrogen atoms on the methyl ester group are replaced by deuterium. This substitution results in a molecule that is chemically identical to Albendazole in its reactivity but possesses a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantitative analyses.

Chemical Formula: C₁₂H₁₂D₃N₃O₂S[1][2][3]

Molecular Weight: 268.35 g/mol [2][4]

IUPAC Name: trideuteriomethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate

CAS Number: 1353867-92-1

Synonyms: SKF-62979-d3, Albendazole-(methyl-d3), N-[6-(Propylthio)-1H-benzimidazol-2-yl]carbamic Acid Methyl-d3 Ester

| Property | Value/Description |

| Appearance | White solid |

| Purity | Typically >98% |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

| Storage Conditions | 2-8°C for short-term, -20°C to -80°C for long-term storage |

Application in Bioanalytical Methods

The primary utility of this compound is as an internal standard (IS) in the quantification of Albendazole and its primary metabolites, Albendazole sulfoxide (ABZSO) and Albendazole sulfone (ABZSO₂), in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for accurate and precise measurements by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Albendazole and Albendazole Sulfoxide in Human Plasma by LC-MS/MS

This protocol is a representative example of how this compound is used in a bioanalytical setting.

Objective: To determine the concentration of Albendazole (ABZ) and its active metabolite, Albendazole sulfoxide (ABZSO), in human plasma.

Materials:

-

Albendazole (ABZ) and Albendazole sulfoxide (ABZSO) reference standards

-

This compound (ABZ-d3) and Albendazole sulfoxide-d5 (ABZSO-d5) as internal standards (IS)

-

Human plasma (with Na-heparin as anticoagulant)

-

HPLC-grade methanol and acetonitrile

-

Ammonium acetate

-

Solid Phase Extraction (SPE) cartridges

-

HPLC system coupled with a triple quadrupole mass spectrometer

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of ABZ, ABZSO, ABZ-d3, and ABZSO-d5 in methanol.

-

Prepare working solutions by diluting the stock solutions. A combined working solution for the internal standards (e.g., 10.0 ng/mL for ABZ-d3) is also prepared.

-

Spike blank human plasma with the working solutions to create calibration standards and quality control samples at various concentrations.

-

-

Sample Extraction (Solid Phase Extraction - SPE):

-

To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard working solution.

-

Condition the SPE cartridges.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and internal standards from the cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of acetonitrile and an ammonium acetate buffer.

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and internal standard.

-

-

Data Analysis:

-

Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the unknown samples from the calibration curve.

-

Quantitative Data from Bioanalytical Method Validation

The following table summarizes typical performance characteristics of an LC-MS/MS method using this compound as an internal standard for the analysis of Albendazole and its metabolites.

| Parameter | Albendazole (ABZ) | Albendazole Sulfoxide (ABZSO) | Reference |

| Linear Range | 0.200–50.0 ng/mL | 3.00–600 ng/mL | |

| Mean Recovery (Analyte) | 88.00% | 88.25% | |

| Mean Recovery (IS) | 97.54% (ABZ-d3) | 91.57% (ABZSO-d5) | |

| Intra-day Precision (%RSD) | 1.11% - 6.64% | 1.11% - 6.64% | |

| Inter-day Precision (%RSD) | 1.11% - 6.64% | 1.11% - 6.64% | |

| Accuracy (% Bias) | 95.40% - 105.59% | 95.40% - 105.59% |

Metabolic Pathway and Mechanism of Action of Albendazole

This compound is a critical tool for studying the pharmacokinetics of Albendazole. Upon oral administration, Albendazole is rapidly metabolized in the liver.

The primary mechanism of action of Albendazole involves its inhibitory effect on tubulin polymerization in parasitic helminths. This disruption of microtubule formation leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the parasite's death.

Conclusion

This compound is an indispensable tool for researchers and professionals in drug development and pharmacokinetics. Its use as an internal standard ensures the reliability and accuracy of bioanalytical methods for quantifying Albendazole and its metabolites. A thorough understanding of its properties and applications, as outlined in this guide, is crucial for conducting high-quality research in the field of anthelmintic drugs.

References

In-Depth Technical Guide: Albendazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Albendazole-d3, a deuterated analog of Albendazole, with a focus on its molecular weight and its application in bioanalytical studies. This document is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards.

Core Data: Molecular Weights

The use of a stable isotope-labeled internal standard is a critical component in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. This compound serves as an ideal internal standard for the quantification of Albendazole in various biological matrices. The key quantitative data for both compounds are summarized below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Albendazole | C₁₂H₁₅N₃O₂S | 265.33[1][2] |

| This compound | C₁₂H₁₂D₃N₃O₂S | 268.35[3][4][5] |

The mass difference of 3 Da between Albendazole and this compound allows for their distinct detection and quantification in mass spectrometry-based assays, while their similar physicochemical properties ensure comparable behavior during sample preparation and chromatographic separation.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The determination of the molecular weight of this compound is fundamental to its validation as an internal standard. High-resolution mass spectrometry (HRMS) is the standard method for this purpose.

Objective: To accurately determine the monoisotopic mass of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument is calibrated according to the manufacturer's specifications to ensure high mass accuracy.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of Albendazole and its analogs.

-

Mass Analysis: The sample is introduced into the mass spectrometer, and full scan mass spectra are acquired over a relevant m/z range (e.g., m/z 100-500).

-

Data Analysis: The acquired spectrum is analyzed to identify the [M+H]⁺ ion for this compound. The high-resolution capability of the instrument allows for the accurate determination of the monoisotopic mass. The theoretical exact mass of the [M+H]⁺ ion for this compound (C₁₂H₁₂D₃N₃O₂S) is calculated and compared to the experimentally observed mass.

Visualization of Bioanalytical Workflow

The following diagram illustrates a typical workflow for a bioanalytical method using this compound as an internal standard for the quantification of Albendazole in a biological sample.

Caption: Bioanalytical workflow for Albendazole quantification.

This workflow highlights the critical step of adding the internal standard, this compound, to the biological sample at the beginning of the sample preparation process. This ensures that any variability or loss during the subsequent extraction, evaporation, and reconstitution steps affects both the analyte (Albendazole) and the internal standard to the same extent, allowing for accurate and precise quantification.

References

An In-Depth Technical Guide to the Solubility of Albendazole-d3 in Organic Solvents

Disclaimer: This document provides a comprehensive overview of the solubility of Albendazole-d3. Due to the limited availability of specific quantitative experimental data for this deuterated compound in publicly accessible literature, this guide utilizes data for its non-deuterated counterpart, Albendazole. Isotopic labeling with deuterium is not expected to significantly alter the fundamental solubility properties in organic solvents; therefore, the data for Albendazole serves as a reliable proxy for researchers and scientists.

Introduction

Albendazole, a member of the benzimidazole class of compounds, is a broad-spectrum anthelmintic agent. Its deuterated form, this compound, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. The solubility of a compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. This guide offers a technical framework for understanding and determining the solubility of this compound in various organic solvents, providing both qualitative and quantitative data, alongside a detailed experimental protocol for its determination.

Solubility Data

The principle of "like dissolves like" is fundamental to predicting solubility; compounds tend to dissolve in solvents with similar polarity. Albendazole is a poorly water-soluble drug, a characteristic that extends to its deuterated form.[1] Its solubility in organic solvents varies, as detailed in the tables below.

Qualitative Solubility

The following table summarizes the qualitative solubility of Albendazole in a range of common organic solvents as described in the literature.

| Solvent | Solubility Description |

| Anhydrous Formic Acid | Freely Soluble |

| Dimethylsulfoxide (DMSO) | Soluble |

| Strong Acids & Bases | Soluble |

| Methanol | Soluble / Slightly Soluble |

| Ethanol | Soluble / Very Slightly Soluble |

| Acetic Acid | Soluble |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

| Acetonitrile | Slightly Soluble |

| Acetone | Slightly Soluble |

| Methylene Chloride | Very Slightly Soluble |

This table compiles data from multiple sources which sometimes provide slightly different qualitative descriptions.

Quantitative Solubility

The following table presents quantitative solubility data for Albendazole in various organic solvents at 50 °C (323.15 K). The data is presented in mole fraction as originally reported and has been converted to mg/mL for practical laboratory application.

| Solvent | Mole Fraction (x₁) at 50°C | Calculated Solubility (mg/mL) at 50°C* |

| Methanol (MeOH) | 8.54 × 10⁻² | 67.8 |

| Ethanol (EtOH) | 6.46 × 10⁻² | 43.1 |

| 1-Propanol (Pro-OH) | 6.27 × 10⁻² | 38.0 |

| Acetonitrile (AN) | 4.18 × 10⁻² | 46.5 |

| Acetone (DMK) | 3.76 × 10⁻² | 38.6 |

| Methyl Acetate (MAC) | 3.20 × 10⁻² | 35.8 |

| Ethyl Acetate (EAC) | 2.82 × 10⁻² | 30.6 |

| n-Propyl Acetate (NPAC) | 2.25 × 10⁻² | 24.0 |

| n-Butyl Acetate (NBAC) | 1.91 × 10⁻² | 19.8 |

| Isopropyl Acetate (IPAC) | 1.25 × 10⁻² | 13.3 |

| Tetrahydrofuran (THF) | 1.07 × 10⁻² | 14.1 |

| Toluene (PhMe) | 7.29 × 10⁻³ | 7.1 |

| Benzene (Ph) | 3.23 × 10⁻³ | 3.3 |

*Note: Solubility in mg/mL was calculated from the mole fraction data. The mole fraction (x₁) represents (moles of solute) / (moles of solute + moles of solvent). The conversion to mg/mL was performed assuming the density of the saturated solution is approximately equal to the density of the pure solvent at or near the specified temperature. Molar mass of Albendazole used for calculation is 265.33 g/mol .

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[2][3][4]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is established between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[3]

Materials and Reagents

-

This compound (or Albendazole) solid powder

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

-

Temperature-controlled shaker or agitator (e.g., orbital shaker, magnetic stirrer with hotplate)

-

Centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a known volume or weight of the selected organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method. A standard calibration curve must be prepared using solutions of known this compound concentrations.

-

Data Reporting

The solubility is typically reported in units of mass per volume (e.g., mg/mL or µg/mL) or as molarity (mol/L) at the specified temperature of the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask equilibrium solubility determination method.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This technical guide provides an in-depth exploration of the use of deuterated standards, the gold standard in drug metabolism and pharmacokinetic (DMPK) studies. By leveraging the power of stable isotope labeling, researchers can achieve unparalleled accuracy and precision in quantitative bioanalysis, leading to more robust and reliable data for critical decision-making.

This guide will delve into the core principles of deuterium labeling, provide detailed experimental protocols for key applications, present quantitative data to support the superiority of this approach, and offer visualizations of complex metabolic pathways and experimental workflows.

The Power of Deuterium: The Kinetic Isotope Effect

Deuterium (²H or D), a stable isotope of hydrogen, contains an additional neutron, effectively doubling its mass compared to protium (¹H). This seemingly subtle difference is the foundation of the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that more energy is required to break it.[1]

Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[2] By strategically replacing a hydrogen atom at a metabolically vulnerable position with a deuterium atom, the rate of metabolism at that site can be significantly reduced.[2] This can lead to several desirable outcomes:

-

Slower Metabolism and Improved Pharmacokinetic Profile: A reduced rate of metabolism can result in a longer drug half-life (t½), increased overall drug exposure (AUC), and potentially lower peak concentrations (Cmax).[2] This may allow for less frequent dosing and a more favorable therapeutic window.[3]

-

Reduced Formation of Toxic Metabolites: By slowing down a metabolic pathway that produces harmful byproducts, deuterium labeling can enhance the safety profile of a drug.

-

Metabolic Switching: When metabolism at a deuterated site is hindered, the drug may be metabolized at alternative sites. Understanding this "metabolic switching" is crucial for a comprehensive understanding of a drug's metabolic profile.

Data Presentation: The Quantitative Advantage of Deuterated Internal Standards

The use of a deuterated internal standard (IS) in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is considered the gold standard due to its ability to accurately and precisely correct for variability during sample processing and analysis. The near-identical physicochemical properties of the deuterated IS and the analyte ensure they behave similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and other sources of error.

Below are tables summarizing the quantitative performance of deuterated internal standards compared to structural analogs.

Table 1: Comparison of a Structural Analog Internal Standard vs. a Deuterated Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma

| Internal Standard Type | Accuracy (% Bias) | Precision (% RSD) |

| Structural Analog | 96.8% | 8.6% |

| Deuterated Standard | 100.3% | 7.6% |

Data adapted from a study on the analysis of the marine anticancer agent kahalalide F in plasma, which demonstrated a significant improvement in both precision and accuracy when switching from a structural analog to a deuterated internal standard.

Table 2: Intra- and Inter-assay Accuracy and Precision for the Analysis of 5-Hydroxyindoleacetic Acid (5-HIAA) in Urine Using a Deuterated Internal Standard

| QC Level | Intra-assay Accuracy (%) | Intra-assay Precision (%RSD) | Inter-assay Accuracy (%) | Inter-assay Precision (%RSD) |

| Low | 102.5 | 4.2 | 101.8 | 5.1 |

| Medium | 98.7 | 3.1 | 99.2 | 4.5 |

| High | 101.2 | 2.8 | 100.5 | 3.9 |

This table demonstrates that a method using a deuterated internal standard can meet typical acceptance criteria for bioanalytical assays, showcasing high accuracy and precision.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing deuterated standards in drug metabolism studies.

Protocol 1: Quantification of a Drug in Human Plasma using a Deuterated Internal Standard and LC-MS/MS

This protocol describes a general procedure for the quantitative analysis of a drug in human plasma.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh the reference standard of the drug and dissolve it in a suitable solvent (e.g., methanol, DMSO).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh the deuterated internal standard and dissolve it in the same solvent as the analyte.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the internal standard stock solution to the desired final concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

2. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.

-

Add 150 µL of the internal standard working solution to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate for analysis.

3. LC-MS/MS Analysis:

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for both the analyte and the deuterated internal standard.

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol is used to determine the metabolic stability of a compound.

1. Materials:

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound and its deuterated analog

-

Control compound with known metabolic stability (e.g., testosterone)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

2. Procedure:

-

Prepare Incubation Mixtures: In a 96-well plate, combine liver microsomes (final concentration typically 0.5-1 mg/mL), phosphate buffer, and the test compound (final concentration typically 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the deuterated internal standard to stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

3. Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) as (0.693/t½) / (microsomal protein concentration).

Protocol 3: Metabolite Identification using a 1:1 Mixture of Labeled and Unlabeled Drug

This protocol facilitates the identification of drug metabolites.

1. Incubation:

-

Prepare a 1:1 molar ratio mixture of the unlabeled drug and its deuterated analog.

-

Incubate this mixture with a metabolically active system, such as human liver microsomes or hepatocytes, along with necessary cofactors (e.g., NADPH).

2. Sample Preparation:

-

Quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant by high-resolution LC-MS/MS.

3. Data Analysis:

-

Search the mass spectrometry data for ion pairs (doublets) with a specific mass difference corresponding to the number of deuterium atoms in the labeled compound.

-

These doublets are indicative of the parent drug and its metabolites.

-

Perform product ion scanning (MS/MS) on both peaks of the doublet. The fragmentation patterns should be similar, with a mass shift in the fragments containing the deuterium label, confirming the identity of the metabolite.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Deuterium Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the quest for molecules with optimized pharmacokinetic profiles is paramount. Among the innovative strategies to emerge, the selective replacement of hydrogen with its stable, heavier isotope, deuterium, has proven to be a powerful tool. This subtle atomic substitution can significantly alter a drug's metabolic fate, leading to tangible improvements in its therapeutic performance. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and practical applications of deuterium labeling in pharmacokinetic (PK) studies, offering a core resource for scientists dedicated to advancing pharmaceutical research.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle underpinning the utility of deuterium labeling in pharmacokinetics is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step in a metabolic process.[1][2][3]

Many critical drug-metabolizing enzymes, particularly those of the Cytochrome P450 (CYP) superfamily, catalyze reactions that involve the cleavage of C-H bonds.[3] By strategically placing deuterium at these metabolically vulnerable positions, the rate of metabolism can be attenuated.[4] This can result in a more favorable pharmacokinetic profile, characterized by:

-

Increased Metabolic Stability: The deuterated compound is broken down more slowly, leading to a longer persistence in the body.

-

Reduced Clearance: A slower metabolic rate translates to a lower rate of clearance of the drug from the system.

-

Increased Half-Life (t½): The time it takes for the drug concentration in the plasma to reduce by half is extended, potentially allowing for less frequent dosing.

-

Enhanced Exposure (AUC): The overall exposure of the body to the drug, as measured by the area under the plasma concentration-time curve, can be increased.

-

Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic or inactive metabolites.

Data Presentation: Comparative Pharmacokinetics of Deuterated Drugs

The impact of deuterium labeling on pharmacokinetic parameters is best illustrated through direct comparison with their non-deuterated (protio) counterparts. The following tables summarize key pharmacokinetic data for two FDA-approved deuterated drugs, deutetrabenazine and deucravacitinib.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine's Active Metabolites vs. Tetrabenazine's Active Metabolites in Healthy Volunteers

| Parameter | Deutetrabenazine (d-HTBZ) | Tetrabenazine (HTBZ) | Fold Change |

| Half-life (t½, hours) | ~8.6 | ~4.8 | ~1.8 |

| AUCinf (ng·hr/mL) | ~542 | ~261 | ~2.1 |

| Cmax (ng/mL) | ~74.6 | ~61.6 | ~1.2 |

*Data represents the combined active metabolites (α- and β-dihydrotetrabenazine). AUCinf is the area under the plasma concentration-time curve from time zero to infinity. Cmax is the maximum plasma concentration.

Table 2: Key Pharmacokinetic Parameters of Deucravacitinib in Healthy Subjects

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax, hours) | 1.5 - 2.3 |

| Plasma Half-life (t½, hours) | 8 - 15 |

| Systemic Accumulation (after multiple dosing) | 1.3- to 1.4-fold increase in AUC |

Mandatory Visualizations

The following diagrams, generated using the Graphviz (DOT) language, illustrate key concepts and workflows in deuterium labeling studies.

References

- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of multiple components in rat plasma by UHPLC-sMRM for pharmacokinetic studies after oral administration of Qingjin Yiqi Granules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

Methodological & Application

Application Note: Quantification of Albendazole and its Metabolite in Human Plasma using Albendazole-d3 as an Internal Standard by LC-MS/MS

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Albendazole (ABZ) and its primary active metabolite, Albendazole Sulfoxide (ABZSO), in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Albendazole-d3 (ABZ-d3), is utilized. This method is suitable for pharmacokinetic and bioequivalence studies.

The use of a deuterated internal standard like this compound is critical in LC-MS/MS analysis. It co-elutes with the unlabeled analyte (Albendazole) and exhibits similar ionization efficiency and behavior during sample preparation and injection. This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative results.[1][2]

The method demonstrates excellent performance, characterized by high recovery, minimal matrix effect, and good linearity over the specified concentration ranges.[1][2]

Quantitative Method Performance

The performance of this analytical method was validated according to established guidelines.[1] Key quantitative data are summarized below.

| Parameter | Albendazole (ABZ) | Albendazole Sulfoxide (ABZSO) |

| Linearity Range | 0.200–50.0 ng/mL | 3.00–600 ng/mL |

| Mean Extraction Recovery | 86.03%–89.66% | 86.03%–89.66% |

| Internal Standard Recovery | 89.85%–98.94% (for ABZ-d3 & ABZSO-d5) | 89.85%–98.94% (for ABZ-d3 & ABZSO-d5) |

| IS-Normalized Matrix Factor | 0.985 - 1.042 | 0.985 - 1.042 |

Detailed Experimental Protocol

Materials and Reagents

-

Analytes: Albendazole (ABZ, purity: 99.6%), Albendazole Sulfoxide (ABZSO, purity: 99.99%)

-

Internal Standard: this compound (ABZ-d3, purity: 99.30%)

-

Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN)

-

Reagents: Bioultra grade Ammonium Acetate (AA) and Acetic Acid

-

Water: Purified water (Milli-Q or equivalent)

-

Plasma: Blank human plasma with Na-heparin as anticoagulant

-

SPE Cartridges: Solid Phase Extraction cartridges, e.g., Phenomenex Strata™-X (30 mg/1.0 mL)

Instrumentation

-

LC System: A high-performance liquid chromatography system such as a Shimadzu HPLC.

-

Mass Spectrometer: A triple quadrupole mass spectrometer, for example, an MDS SCIEX API-5500, equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Hypurity C18 (50 mm × 4.6 mm, 5 μm) or equivalent.

Sample Preparation: Solid Phase Extraction (SPE)

-

Thaw all plasma samples (including subject samples, calibration standards, and quality controls) to room temperature.

-

To a 100 µL aliquot of plasma, add 25 µL of the combined internal standard working solution (containing this compound). Vortex for 10 seconds.

-

Add 100 µL of 2 mM Ammonium Acetate solution in water. Vortex for another 60 seconds and then centrifuge at 13,148 x g for 5 minutes at 10°C.

-